molecular formula C12H12N4 B1381402 1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole CAS No. 1239737-91-7

1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Cat. No. B1381402
M. Wt: 212.25 g/mol
InChI Key: AVBHAMXJAMBAFM-UHFFFAOYSA-N
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Description

“1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole” is a chemical compound . It is part of the pyrazolo[3,4-c]pyrazoles family, which has been recognized for its pharmacological potential .


Synthesis Analysis

The synthesis of similar compounds involves a multicomponent reaction . For instance, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .

Scientific Research Applications

  • Synthesis of Fused Pyrazolo Thiazoles and Thiazines

    • Field : Organic Chemistry
    • Application : This research discusses the synthesis of pyrazolo thiazoles and thiazines, which are structural subunits of numerous compounds valuable in medicinal chemistry .
    • Method : The synthesis is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring .
    • Results : The combination of these cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
  • Synthesis of Dihydropyrano Pyrazoles

    • Field : Green Chemistry
    • Application : This research presents a method for the synthesis of dihydropyrano pyrazoles using a naturally based catalyst .
    • Method : The synthesis is achieved via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
    • Results : The procedure offers several advantages including mild conditions, short reaction times, high yields, reusability of the catalyst, and the absence of toxic organic solvents .
  • Stability Study of Boronate Esters

    • Field : Analytical Chemistry
    • Application : This research uses “1-Benzylpyrazole-4-boronic acid pinacol ester” as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
    • Method : The stability of boronate esters is studied using different alcohols and the results are analyzed using the LCMS technique .
    • Results : The study provides valuable information about the stability of boronate esters, which can be useful in various fields such as drug development and materials science .
  • Synthesis of Substituted 1-(Benzyl)-1H-1,2,3-Triazol-4-yl Compounds

    • Field : Medicinal Chemistry
    • Application : This research involves the synthesis of substituted 1-(benzyl)-1H-1,2,3-triazol-4-yl compounds and their biological studies .
    • Method : The synthesis involves the reaction of various starting materials to form the desired compounds. The biological studies involve assays such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining .
    • Results : The study found that compound 10ec induced the apoptosis of BT-474 cells. The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by 10ec was in a concentration-dependent manner .
  • Synthesis of Pyrazolo[3,4-d]thiazoles and Pyrazolo[3,4-d][1,4]thiazines

    • Field : Heterocyclic Chemistry
    • Application : This research discusses the latest examples (2012–2022) of the synthesis of pyrazolo[3,4-d]thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines .
    • Method : The synthesis is achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring .
    • Results : The combination of these cycles with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .
  • Synthesis of Substituted 1-(Benzyl)-1H-1,2,3-Triazol-4-yl Compounds

    • Field : Medicinal Chemistry
    • Application : This research involves the synthesis of substituted 1-(benzyl)-1H-1,2,3-triazol-4-yl compounds and their biological studies .
    • Method : The synthesis involves the reaction of various starting materials to form the desired compounds. The biological studies involve assays such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining .
    • Results : The study found that compound 10ec induced the apoptosis of BT-474 cells. The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by 10ec was in a concentration-dependent manner .

properties

IUPAC Name

4-benzyl-6-methyl-1H-pyrazolo[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-9-12-11(7-13-14-12)16(15-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBHAMXJAMBAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NN=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RN Vydzhak, SY Panchishin, VS Brovarets - Russian Journal of General …, 2018 - Springer
A preparative method for the synthesis of 1-alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles was developed. The alkylation of the obtained compounds with halocarboxylic acid …
Number of citations: 3 idp.springer.com

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